molecular formula C11H16BrNO2 B1529337 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine CAS No. 1339613-48-7

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine

Cat. No.: B1529337
CAS No.: 1339613-48-7
M. Wt: 274.15 g/mol
InChI Key: ODURJRRKNRDHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and an ethylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the methoxyethoxy group through an etherification reaction. The final step involves the attachment of the ethylamine group via an amination reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives. Substitution reactions can result in a variety of functionalized phenyl-ethylamine derivatives.

Scientific Research Applications

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structure.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxyethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ethylamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy and bromine groups but lacks the phenyl and ethylamine groups.

    2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but differs in the overall structure.

    1-Bromo-3-(2-methoxyethoxy)propane: Similar in having a bromine and methoxyethoxy group but with a different carbon chain length.

Uniqueness

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl ring, bromine atom, methoxyethoxy group, and ethylamine group allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODURJRRKNRDHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Reactant of Route 2
Reactant of Route 2
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Reactant of Route 3
Reactant of Route 3
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Reactant of Route 4
Reactant of Route 4
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Reactant of Route 5
Reactant of Route 5
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Reactant of Route 6
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.